2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine
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Overview
Description
2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The dihydropyridine moiety can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The final step involves coupling the triazole and dihydropyridine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing molecules and dihydropyridine derivatives. Examples are:
- 2-{1-(2-methoxyphenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}benzene
- 2-{1-(2-methoxyphenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}thiophene
Uniqueness
The uniqueness of 2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-33-23-13-6-5-12-22(23)31-25(21-11-7-8-16-27-21)24(28-29-31)26(32)30-17-14-20(15-18-30)19-9-3-2-4-10-19/h2-14,16H,15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINVDQLCSQGREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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